(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Overview
Description
(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound is a derivative of the benzyloxycarbonyl (cbz) group , which is commonly used to protect amines in organic synthesis .
Mode of Action
The Cbz group, including CBZ-D-BETA-HOMOVALINE, protects amines by forming less reactive carbamates . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .
Biochemical Pathways
The cbz group plays a significant role in peptide synthesis . It was an essential part of the early days of peptide synthesis .
Result of Action
The result of the action of CBZ-D-BETA-HOMOVALINE is the protection of amines, making them less reactive and thus preventing unwanted reactions during organic synthesis .
Action Environment
The action of CBZ-D-BETA-HOMOVALINE, like other Cbz-protected compounds, can be influenced by various environmental factors. For instance, although Cbz is stable to bases and acids, harsh conditions can cleave it as well .
Properties
IUPAC Name |
(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKWOAKMXYWOIM-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514454 | |
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215608-32-5 | |
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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